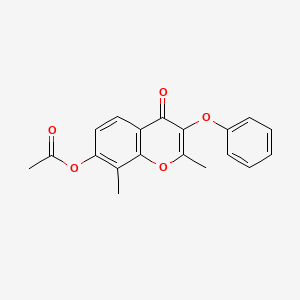
4-nitrophenyl 4-(phenoxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4-(phenoxymethyl)benzoate is an organic compound with the molecular formula C20H15NO5. It is a derivative of benzoic acid and contains both nitrophenyl and phenoxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-(phenoxymethyl)benzoate typically involves the esterification of 4-nitrophenol with 4-(phenoxymethyl)benzoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 4-(phenoxymethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, yielding 4-nitrophenol and 4-(phenoxymethyl)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium catalyst, and an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like ethanol or methanol.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(phenoxymethyl)benzoic acid.
Reduction: 4-aminophenyl 4-(phenoxymethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-(phenoxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and substitution reactions.
Biology: Employed in enzyme kinetics studies to investigate the catalytic mechanisms of esterases and lipases.
Medicine: Potential use in drug development as a prodrug that can be activated by enzymatic hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 4-(phenoxymethyl)benzoate involves its interaction with specific enzymes or chemical reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, facilitated by an enzyme or catalyst. The nitro group can undergo reduction through electron transfer processes mediated by a catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl benzoate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl 4-(trifluoromethyl)benzoate
Comparison
4-Nitrophenyl 4-(phenoxymethyl)benzoate is unique due to the presence of both nitrophenyl and phenoxymethyl groups, which confer distinct reactivity and properties. Compared to 4-nitrophenyl benzoate, it has an additional phenoxymethyl group that can participate in further chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(4-nitrophenyl) 4-(phenoxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(26-19-12-10-17(11-13-19)21(23)24)16-8-6-15(7-9-16)14-25-18-4-2-1-3-5-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHHZGSJPCZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)
![1-[(2,6-difluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5821885.png)



![2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5821922.png)


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5821949.png)
![2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER](/img/structure/B5821957.png)
![n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)
![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
